molecular formula C6H6F2N2O B129932 3,5-Difluoro-6-methoxypyridin-2-amine CAS No. 141452-93-9

3,5-Difluoro-6-methoxypyridin-2-amine

Cat. No. B129932
Key on ui cas rn: 141452-93-9
M. Wt: 160.12 g/mol
InChI Key: YWLKAFGEUTZNTH-UHFFFAOYSA-N
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Patent
US06133284

Procedure details

To 1 ml of methanol were added 500 mg of 2-amino-3,5,6-trifluoropyridine together with 800 mg of 28% sodium methoxide/methanol solution, and the mixture was stirred at 70° C. for 3 and half hours, and allowed to cool. After adding 25 ml of chloroform, the mixture was washed with 5 ml of distilled water. The chloroform layer was dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to obtain the title product.
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Name
sodium methoxide methanol
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][OH:2].[NH2:3][C:4]1[C:9]([F:10])=[CH:8][C:7]([F:11])=[C:6](F)[N:5]=1.C[O-].[Na+].CO>C(Cl)(Cl)Cl>[NH2:3][C:4]1[C:9]([F:10])=[CH:8][C:7]([F:11])=[C:6]([O:2][CH3:1])[N:5]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
CO
Name
Quantity
500 mg
Type
reactant
Smiles
NC1=NC(=C(C=C1F)F)F
Name
sodium methoxide methanol
Quantity
800 mg
Type
reactant
Smiles
C[O-].[Na+].CO
Step Two
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 70° C. for 3 and half hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
WASH
Type
WASH
Details
the mixture was washed with 5 ml of distilled water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The chloroform layer was dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NC1=NC(=C(C=C1F)F)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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